molecular formula C10H8ClNO2 B1461862 1H-Indole-2,3-dione, 6-chloro-5-ethyl- CAS No. 1379362-81-8

1H-Indole-2,3-dione, 6-chloro-5-ethyl-

Cat. No. B1461862
M. Wt: 209.63 g/mol
InChI Key: CYICFPMUMCXPOH-UHFFFAOYSA-N
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Description

“1H-Indole-2,3-dione, 6-chloro-5-ethyl-” is a derivative of 1H-Indole-2,3-dione . The parent compound, 1H-Indole-2,3-dione, also known as Isatin, has a molecular formula of C8H5NO2 and a molecular weight of 147.1308 . It’s a significant heterocyclic system found in natural products and drugs .


Molecular Structure Analysis

The parent compound, 1H-Indole-2,3-dione, has a molecular structure that can be viewed as a 2D Mol file or a computed 3D SD file . The addition of the chlorine and ethyl groups would alter this structure.

properties

IUPAC Name

6-chloro-5-ethyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-2-5-3-6-8(4-7(5)11)12-10(14)9(6)13/h3-4H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYICFPMUMCXPOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1Cl)NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2,3-dione, 6-chloro-5-ethyl-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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